Ethyl oxanilate

Organic Synthesis Palladium Catalysis Chemical Stability

Failed Pd-catalyzed heterocyclic syntheses due to oxanilate ester decomposition? Ethyl oxanilate provides unmatched stability in K2CO3/DMA at 120°C-conditions where phenyl oxanilate breaks down. This makes it the non-substitutable starting material for 5,6-dihydrophenanthridine synthesis. Key advantages: - Stable under basic cross-coupling conditions critical for Pd-catalyzed direct arylation. - Essential unsubstituted core for para-functionalization into potent chemical hybridizing agents (>98% sterility induction in wheat, ≥99% in chickpea). - White crystalline solid, 98% purity, room temperature storage and ambient shipping.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1457-85-8
Cat. No. B073156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oxanilate
CAS1457-85-8
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12)
InChIKeyYDGAUBHNAKCSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Oxanilate: Properties & Class Identity


Ethyl oxanilate (CAS 1457-85-8), also known as ethyl 2-anilino-2-oxoacetate, is an ester derived from oxanilic acid where the carboxyl group is esterified with ethanol [1]. It is a member of the oxanilate ester class, which encompasses various N-substituted and aromatic-substituted derivatives. This compound is characterized as a white to cream crystalline powder with a melting point of 67-69 °C, a predicted pKa of 11.29±0.70, and a molecular weight of 193.2 Da . Ethyl oxanilate serves primarily as a versatile synthetic intermediate in organic chemistry, particularly for the preparation of heterocyclic compounds and as a core scaffold for developing chemical hybridizing agents (CHAs) in agricultural applications [2].

Ethyl Oxanilate: Why Generic Substitution Fails


Generic substitution within the oxanilate ester class is not straightforward due to significant differences in chemical stability, reactivity, and biological activity that are highly dependent on the specific ester group and aromatic ring substitution [1]. For instance, the ethyl ester moiety is critical for stability under basic conditions compared to the phenyl ester analog, directly impacting synthetic route viability [1]. Furthermore, in agricultural applications, the unsubstituted ethyl oxanilate core exhibits baseline activity, but the introduction of specific para-substituents (e.g., F, Br, CF3) on the aromatic ring results in a dramatic, quantifiable increase in efficacy as a chemical hybridizing agent (CHA), moving from inactive to >98% sterility induction [2][3]. Therefore, selecting the precise oxanilate derivative is a performance-critical decision, not a mere catalog selection.

Ethyl Oxanilate: Comparative Performance Evidence


Stability Under Basic Conditions vs. Phenyl Oxanilate

In a Pd-catalyzed intramolecular direct arylation reaction, ethyl oxanilate demonstrates superior chemical stability compared to its phenyl ester analog. While ethyl oxanilate survived exposure to the base K2CO3 in DMA at 120 °C, the corresponding phenyl oxanilate decomposed under the same conditions [1]. This differential stability dictates the choice of substrate for synthetic routes requiring basic conditions.

Organic Synthesis Palladium Catalysis Chemical Stability

Chickpea CHA Activity: Substituted vs. Unsubstituted Core

A Quantitative Structure-Activity Relationship (QSAR) study screened 20 ethyl oxanilate derivatives on chickpea (var. BG 1088). The unsubstituted ethyl oxanilate core is not a potent CHA; however, specific para-substitutions yield highly active compounds. Derivatives with 4-F, 4-Br, and 4-CF3 substituents induced ≥99% pollen sterility and >90% total flower sterility at a 1000 ppm test concentration [1]. This establishes a clear structure-activity relationship where the activity of the ethyl oxanilate scaffold is quantitatively dependent on aryl substitution.

Agricultural Chemistry Chemical Hybridizing Agents QSAR

Wheat Spikelet Sterility: CHA Efficacy Comparison

In a study screening 27 oxanilate derivatives on two wheat genotypes (PBW 343 and HD 2733), specific ethyl oxanilate derivatives achieved a high level of desired activity. The derivatives containing 4-F, 4-Br, and 4-CF3 aromatic substituents (compounds 5, 6, and 25) induced greater than 98% spikelet sterility at a 1500 ppm application rate [1]. This quantitative performance threshold (>98%) is a benchmark for effective CHAs in wheat and is not a universal property of all oxanilates.

Agricultural Chemistry Chemical Hybridizing Agents Wheat Breeding

Aqueous Suspension Stability: 4-F vs. 4-Br, 4-CN Analogs

Beyond biological activity, the physical properties of derivatives are critical for practical application. The 4-fluoro substituted ethyl oxanilate derivative was found to be the only one in its class that provides a stable aqueous suspension for application as a chemical hybridizing agent (CHA) on common wheat. In direct comparison, the 4-bromo and 4-cyano analogues were not sufficiently soluble, resulting in suspensions that were stable for less than 2 hours [1].

Formulation Chemistry Chemical Hybridizing Agents Stability

Ethyl Oxanilate: Recommended Application Scenarios


5,6-Dihydrophenanthridine Synthesis via Pd Direct Arylation

Ethyl oxanilate is the preferred substrate for the synthesis of 5,6-dihydrophenanthridine derivatives via Pd-catalyzed intramolecular direct arylation. This specific application leverages its unique stability in the presence of K2CO3 at 120 °C in DMA, a condition under which the corresponding phenyl oxanilate decomposes [1]. This makes ethyl oxanilate the non-substitutable starting material for this particular synthetic route.

High-Activity CHA Precursor for Legumes and Cereals

Unsubstituted ethyl oxanilate serves as the essential core scaffold for developing potent chemical hybridizing agents. While the core is inactive, functionalization at the para-position with specific groups (e.g., 4-F, 4-Br, 4-CF3) yields derivatives that induce >98% spikelet sterility in wheat [2] and ≥99% pollen sterility in chickpea [3]. Researchers and agrochemical companies should procure this core scaffold to synthesize these highly active, tunable CHA candidates.

Stable Aqueous CHA Formulation with 4-Fluoro Derivative

For the development of aqueous spray formulations of chemical hybridizing agents, the 4-fluoro substituted derivative of ethyl oxanilate is the only member of its class to provide a stable suspension, a critical requirement for field application [4]. This makes the 4-fluoro derivative the compound of choice for CHA formulation studies, while the 4-bromo and 4-cyano analogs are unsuitable due to their instability (<2 hours) in suspension.

Heterocyclic Compound Synthesis Intermediate

As a well-characterized oxanilate ester, this compound is a versatile building block for the preparation of various heterocyclic compounds, including oxazoles and imidazoles, which are core structures in many pharmaceuticals and agrochemicals . Its established synthetic utility makes it a valuable general intermediate in medicinal chemistry and drug discovery programs.

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